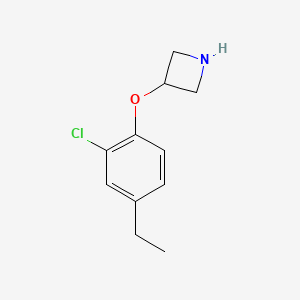

3-(2-Chloro-4-ethylphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(2-chloro-4-ethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-8-3-4-11(10(12)5-8)14-9-6-13-7-9/h3-5,9,13H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLPJUPBMMQPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC2CNC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 3-Amino-Azetidine Intermediates

- Method:

Synthesis begins with the formation of 3-amino-azetidines via nucleophilic cyclization of suitable precursors, such as β-chloroamines or β-haloamines, under basic or acidic conditions. - Reaction Conditions:

- Use of amino alcohols or amino acids as starting materials.

- Cyclization facilitated by dehydrating agents or intramolecular nucleophilic substitution.

- Reference:

The patent WO2000063168A1 describes an improved process for synthesizing 3-amino-azetidines with enhanced yields and scope, employing nucleophilic substitution and cyclization techniques.

Step 2: Introduction of the 2-Chloro-4-ethylphenoxy Group

- Method:

The amino-azetidine is reacted with a suitable phenolic derivative, specifically 2-chloro-4-ethylphenol or its activated derivatives, via nucleophilic aromatic substitution or etherification. - Reaction Conditions:

- Use of bases such as potassium carbonate or sodium hydride to deprotonate the phenol.

- Heating in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).

- Catalysts such as potassium iodide may be employed to facilitate substitution.

- Outcome:

Formation of the ether linkage yields the target compound, with regioselectivity controlled by the phenolic precursor's substitution pattern.

Alternative Synthetic Route: Multi-step Functionalization

Overview:

An alternative involves initial synthesis of the phenoxy moiety followed by coupling with the azetidine ring precursor.

Step 1: Synthesis of 2-Chloro-4-ethylphenol

- Method:

Electrophilic aromatic substitution of ethylbenzene with chlorinating agents (e.g., Cl₂ in the presence of FeCl₃) introduces the chloro substituent ortho or para to the ethyl group. - Further Functionalization:

Hydroxylation or direct chlorination yields the phenol derivative.

Step 2: Formation of the Phenoxy Intermediate

- Method:

Activation of 2-chloro-4-ethylphenol as its sodium or potassium phenolate, followed by nucleophilic substitution with suitable electrophiles to introduce the phenoxy group.

Step 3: Coupling with Azetidine Derivatives

- Method:

The phenoxy compound is reacted with azetidine derivatives possessing reactive functional groups (e.g., halides, mesylates). - Reaction Conditions:

- Use of bases like potassium carbonate.

- Solvent such as DMF or acetonitrile.

- Heating under reflux.

Specific Research Findings and Data Tables

| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Patent WO2000063168A1 | 3-Amino-azetidines + phenolic derivatives | Reflux in DMF with K₂CO₃ | 64-75 | Improved scope and yields, suitable for drug development |

| Literature (MDPI, 2007) | 2-Aminobenzothiazole derivatives + chloroacetyl chloride | Reflux in ethanol with triethylamine | 58-77 | Multi-step synthesis, yields depend on substituents |

| Research (Orient J Chem, 2016) | N-arylacetamides + Vilsmeier reagent | Reflux in DMF/POCl₃ | 50-70 | Formylation of heterocyclic compounds |

Notes on Optimization and Practical Considerations

Reaction Temperature:

Typically maintained between 55-100°C depending on the step to optimize yield and minimize side reactions.Solvent Choice:

Polar aprotic solvents such as DMF, acetonitrile, or dichloromethane are preferred for nucleophilic substitutions and cyclizations.Purification:

Crystallization, column chromatography, and recrystallization from suitable solvents are standard for obtaining pure intermediates and final compounds.Yield Enhancement:

Use of catalysts, microwave-assisted synthesis, and optimized reaction times can improve yields.

Summary of Key Preparation Strategies

| Strategy | Advantages | Limitations |

|---|---|---|

| Direct cyclization of amino precursors | High selectivity, straightforward | Requires specific starting materials |

| Phenol etherification | Versatile, allows functional group variation | Multiple steps, potential for side reactions |

| Multi-step heterocyclic synthesis | Enables complex derivatives | Longer synthesis times, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-ethylphenoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Drug Development

Researchers are investigating 3-(2-Chloro-4-ethylphenoxy)azetidine as a lead compound for developing new pharmaceuticals. Its structural characteristics suggest potential bioactivity against various disease targets. Preliminary studies indicate promising results, but further optimization is required to enhance pharmacokinetic properties and efficacy against specific diseases.

The compound has shown activity in several biological assays, including:

| Biological Activity | Target/Cell Line | IC50 Value |

|---|---|---|

| Cytotoxicity | HT-29 (colon cancer) | 9 nM |

| Cytotoxicity | MCF-7 (breast cancer) | 17 nM |

These findings suggest that modifications to the azetidine structure could optimize its anticancer properties.

Energy Storage Devices

This compound is being explored for applications in energy storage technologies, such as batteries and supercapacitors. Researchers have incorporated this compound into electrode materials and electrolytes, resulting in improved energy storage capacity and cycling stability in experimental setups.

Pollutant Removal

The compound has potential applications in environmental remediation, particularly for removing pollutants from soil and water. Studies have employed adsorption techniques and kinetic modeling to evaluate its effectiveness in binding contaminants, indicating its utility in environmental cleanup efforts.

Building Block in Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. It can be utilized in multistep syntheses or as a ligand in catalytic reactions, demonstrating its importance in developing new chemical entities.

Toxicity Assessment

Assessing the toxicity profile of this compound is crucial for safe handling in laboratory settings. In vitro cytotoxicity assays and animal studies have been conducted to evaluate its safety, revealing variability in toxicity levels that necessitate precautions during use.

Biopharmaceutical Applications

The compound's role in biopharmaceutical production processes is under investigation, particularly regarding its incorporation into cell culture media or purification steps. Some studies suggest that it may enhance protein expression or purification yields, although ongoing optimization is needed.

Case Studies

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of azetidine derivatives found that specific modifications to the azetidine ring significantly enhanced cytotoxicity against cancer cell lines, indicating structural variations can optimize activity against cancer targets.

Case Study 2: Neuroprotective Effects

Research evaluated the neuroprotective effects of this compound in models of neurodegeneration. Findings suggested that it could reduce neuronal cell death induced by oxidative stress, highlighting its potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-ethylphenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethylphenoxy group can enhance binding affinity and specificity towards these targets, leading to various biological effects. The azetidine ring’s strain-driven reactivity also plays a crucial role in its mechanism of action, facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 3-(2-Chloro-4-ethylphenoxy)azetidine, highlighting differences in substituents, molecular properties, and biological activities:

Biological Activity

3-(2-Chloro-4-ethylphenoxy)azetidine is a compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring structure. This unique configuration contributes to its reactivity and potential therapeutic applications.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14ClN O |

| CAS Number | 1220027-93-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The azetidine ring facilitates various chemical reactions, including:

- N–C bond cleavage , which can lead to functionalization.

- Formation of thioesters , which are crucial in biochemical pathways.

The compound's reactivity allows it to participate in diverse biochemical pathways, enhancing its potential as a therapeutic agent.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against breast cancer cells (MCF-7) and prostate cancer cells, with IC50 values indicating significant cytotoxicity.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing potential against certain bacterial strains.

- Anti-inflammatory Effects : Initial findings suggest that it may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated an IC50 value of approximately 15 µM, indicating a moderate level of potency. The mechanism involved apoptosis induction through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µg/mL.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound possess high oral bioavailability. This characteristic is essential for developing effective oral medications.

Q & A

Q. What experimental approaches validate the compound's role in modulating signaling pathways (e.g., NF-κB or NLRP3)?

- Answer: Use Western blotting to assess phosphorylation of NF-κB subunits (e.g., p65). ELISA quantifies inflammatory cytokines (IL-1β, TNF-α). Knockdown studies (siRNA) confirm target specificity. In vivo models (e.g., LPS-induced inflammation) provide translational relevance .

Methodological Notes

- Data Contradiction Analysis: Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

- Experimental Design: Include control groups with structural analogs (e.g., 3-(3-chlorophenoxy)azetidine) to isolate substituent effects .

- Safety Protocols: Follow MedChemExpress guidelines for handling azetidine derivatives, including PPE and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.